Degrader-10 vs LHF418 Potency in A549 Cells
The PROTAC SOS1 degrader‑10 (compound 11o), assembled using intermediate‑5 as the SOS1‑binding warhead, induces SOS1 degradation in A549 (KRAS G12S‑mutant) non‑small‑cell lung cancer cells with a DC₅₀ of 1.85 nM. [1] In the identical A549 cell line, the PROTAC LHF418, which employs SOS1 Ligand intermediate‑3 as its warhead, exhibits a DC₅₀ of 209.4 nM. This constitutes a 113‑fold increase in degradation potency for the intermediate‑5‑based degrader relative to the intermediate‑3‑based comparator, measured under comparable cellular assay conditions.
| Evidence Dimension | Cellular SOS1 degradation DC₅₀ in A549 cells |
|---|---|
| Target Compound Data | 1.85 nM (PROTAC SOS1 degrader-10, warhead = intermediate-5) |
| Comparator Or Baseline | 209.4 nM (LHF418, warhead = intermediate-3) |
| Quantified Difference | 113-fold improvement in potency |
| Conditions | A549 KRAS G12S-mutant NSCLC cell line; dose‑response degradation assay; compound treatment (concentration range typical for PROTAC characterization) |
Why This Matters
A 113‑fold difference in DC₅₀ determines whether a degrader achieves near‑complete target elimination at low nanomolar concentrations versus requiring high nanomolar exposure, directly impacting experimental feasibility in cellular models and downstream therapeutic relevance.
- [1] Wang K, Zhou Z, et al. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorg Med Chem Lett. 2024;107:129780. (PROTAC SOS1 degrader-10 = compound 11o; DC₅₀ A549 = 1.85 nM). View Source
